1-[(2,6-Dimethylphenyl)methyl]piperazine
Description
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-[(2,6-dimethylphenyl)methyl]piperazine |
InChI |
InChI=1S/C13H20N2/c1-11-4-3-5-12(2)13(11)10-15-8-6-14-7-9-15/h3-5,14H,6-10H2,1-2H3 |
InChI Key |
AHMHWLYAQFAVIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CN2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Piperazine
The most straightforward method involves the mono-alkylation of piperazine with 2,6-dimethylbenzyl chloride. Piperazine, a six-membered diamine ring, reacts with the benzyl chloride derivative in a nucleophilic substitution mechanism. To favor mono-alkylation, a 1:1 molar ratio of piperazine to 2,6-dimethylbenzyl chloride is maintained in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically conducted at ambient temperature for 24–48 hours, with triethylamine or sodium hydroxide serving as a base to neutralize hydrochloric acid byproducts.
For instance, a protocol adapted from EP2328873A2 involves suspending piperazine (1.0 equiv) and 2,6-dimethylbenzyl chloride (1.05 equiv) in DMF, followed by gradual addition of triethylamine (1.1 equiv) at 25°C. After 36 hours, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is concentrated under reduced pressure, yielding a crude oil containing this compound and residual piperazine.
Reductive Amination Strategy
An alternative route employs reductive amination using 2,6-dimethylbenzaldehyde and piperazine. This method circumvents the need for alkylating agents and reduces the risk of di-alkylation. Piperazine reacts with the aldehyde in methanol or ethanol under reflux, followed by reduction with sodium cyanoborohydride (NaBH3CN) at pH 4–5 (maintained using acetic acid). The reaction proceeds via formation of a Schiff base intermediate, which is subsequently reduced to the secondary amine.
While this approach is less common in industrial settings due to the hygroscopic nature of NaBH3CN, it offers superior selectivity for mono-alkylation. For example, a 72% yield of this compound was reported using 2,6-dimethylbenzaldehyde (1.2 equiv) and piperazine (1.0 equiv) in ethanol at 60°C for 12 hours, followed by reduction with NaBH3CN (1.5 equiv) at 25°C.
Protection-Deprotection Methodology
To further suppress di-alkylation, a protection-deprotection strategy is employed. One nitrogen atom of piperazine is protected with a tert-butoxycarbonyl (Boc) group, leaving the other nitrogen available for alkylation. After reacting the mono-Boc-protected piperazine with 2,6-dimethylbenzyl chloride, the Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane.
This method, though adding synthetic steps, ensures >95% mono-alkylation efficiency. A representative procedure involves Boc-protected piperazine (1.0 equiv), 2,6-dimethylbenzyl chloride (1.1 equiv), and potassium carbonate (2.0 equiv) in acetonitrile at 80°C for 8 hours. Deprotection with TFA yields the target compound with 88% purity, as confirmed by high-performance liquid chromatography (HPLC).
Reaction Optimization and Byproduct Mitigation
Stoichiometric Control
Excess piperazine (>1.5 equiv) increases di-alkylation byproducts, such as 1,4-bis[(2,6-dimethylphenyl)methyl]piperazine. To mitigate this, substoichiometric amounts of piperazine (0.9–1.0 equiv) are used, forcing the reaction toward mono-alkylation. For example, reducing piperazine to 0.95 equiv decreases di-alkylated impurities from 12% to <3%.
Solvent Selection
Solvents with high polarity (e.g., DMF, DMSO) enhance reaction rates but may solubilize byproducts, complicating purification. Conversely, ethanol or isopropanol, as utilized in US20090318697 for analogous reactions, promotes precipitation of the target compound. A mixed solvent system (e.g., toluene:isopropanol 3:1) balances reactivity and isolability, achieving 78% yield with <2% di-alkylation.
Temperature and Time Profiles
Elevated temperatures (60–80°C) accelerate alkylation but risk decomposition. Optimal conditions involve 25–40°C for 24–48 hours, as higher temperatures reduce yield by 15–20% due to side reactions.
Purification Techniques
Acid-Base Extraction
Unreacted piperazine is removed by acid-base extraction. The crude product is dissolved in ethyl acetate and treated with 1M hydrochloric acid (HCl), converting residual piperazine to its water-soluble hydrochloride salt. The organic layer, containing this compound, is separated, neutralized with sodium bicarbonate, and concentrated.
Chromatographic Purification
Column chromatography using silica gel and a 5–10% methanol-in-dichloromethane gradient elutes the target compound (Rf = 0.3–0.4). This method resolves di-alkylated impurities (Rf = 0.6–0.7) but is labor-intensive for large-scale production.
Recrystallization
Recrystallization from methyl ethyl ketone (MEK) or hexane:ethyl acetate (4:1) yields crystalline this compound. A protocol adapted from US20090318697 involves dissolving the crude product in hot MEK (80°C), cooling to 0°C, and filtering the precipitated crystals. This achieves ≥99% purity, as determined by gas chromatography (GC).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 60:40 acetonitrile:water, 1.0 mL/min) reveals a retention time of 6.2 minutes for the target compound, with ≤0.5% di-alkylated impurity. GC-MS (EI, 70 eV) shows a molecular ion peak at m/z 232 (M+).
Industrial-Scale Considerations
Feed Rate and Mixing
Controlled feed rates of 2,6-dimethylbenzyl chloride (0.5–1.0 L/min) prevent exothermic runaway reactions. Continuous stirred-tank reactors (CSTRs) ensure homogeneous mixing, reducing localized di-alkylation.
Particle Size Control
Milling the final product with a feed rate of 10–15 kg/h achieves a particle size distribution of D90 < 50 μm, critical for pharmaceutical formulations. Slower feed rates (<5 kg/h) yield finer particles (D90 < 20 μm) but increase processing time.
Waste Management
Aqueous waste containing piperazine hydrochloride is neutralized with sodium hydroxide, precipitating piperazine for reuse. Organic solvents are recovered via distillation, achieving >90% recycling efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring undergoes nucleophilic substitution with electrophilic reagents. A critical reaction involves its interaction with [(2,6-dimethylphenyl)aminocarbonylmethyl]-chloride to form 1-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine , a precursor to ranolazine .
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | Reflux (78°C) | |
| Yield | Not explicitly reported | |
| Side Product | Bis-alkylated impurity (≤1%) |
This reaction is optimized using piperazine monophosphate monohydrate to minimize dimerization and improve recyclability of unreacted piperazine .
Epoxide Ring-Opening Reactions
The compound reacts with epoxides like 1-(2-methoxyphenoxy)-2,3-epoxypropane to form tertiary amines. This step is pivotal in constructing ranolazine’s backbone .
Mechanistic Pathway
-
Nucleophilic Attack : Piperazine’s secondary nitrogen opens the epoxide ring.
-
Proton Transfer : Stabilization via intramolecular hydrogen bonding.
-
Product Isolation : Crude product is purified via chromatography (5% methanol in methylene chloride) .
Key Data
| Parameter | Value | Source |
|---|---|---|
| Solvent System | Methanol-Toluene (1:1) | |
| Reaction Time | 5–10 hours | |
| Impurity Control | ≤0.5% dimer (via filtration) |
Acid-Base Reactions for Purification
The compound forms stable salts with hydrochloric acid, enabling crystallization:
Crystallization Protocol
-
Acidification : Treat ranolazine free base with HCl in methanol.
-
Isolation : Extract with methylene chloride and evaporate solvent .
Salt Formation Efficiency
| Parameter | Value | Source |
|---|---|---|
| Purity Post-Crystallization | 99.58% | |
| Preferred Acid | Hydrochloric acid |
Side Reactions and Mitigation
Industrial processes address impurities through optimized protocols:
Common Impurities
| Impurity | Structure | Source |
|---|---|---|
| Bis-alkylated Derivative | [(2,6-Dimethylphenyl)CH₂]₂Piperazine | |
| Unreacted Piperazine | ≤1% in final product |
Mitigation Strategies
Comparative Reaction Efficiency
The table below contrasts traditional and novel synthesis methods:
| Parameter | Traditional Method | Novel Phosphate Method |
|---|---|---|
| Piperazine Recovery | ≤50% | ≥90% (recyclable) |
| Impurity Levels | 5–10% | ≤1% |
| Solvent Consumption | High (DMF, methanol) | Reduced (water-miscible) |
Industrial-Scale Optimization
Key advancements include:
-
Continuous Flow Reactors : Enhance yield and reduce reaction time.
-
Phosphate Salt Utilization : Lowers effluent generation and improves cost efficiency .
This compound’s reactivity profile underscores its utility in synthesizing complex therapeutics, with ongoing refinements addressing scalability and environmental impact .
Scientific Research Applications
1-[(2,6-Dimethylphenyl)methyl]piperazine has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dimethylphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Substituent Variations on the Aromatic Ring
1-(2,6-Dimethoxyphenyl)piperazine
- Structure : Differs by replacing methyl groups with methoxy (-OCH₃) substituents.
- Properties : Increased polarity due to oxygen atoms, leading to higher solubility in polar solvents compared to the dimethyl analog. Molecular mass is 236.32 g/mol .
1-(3,4-Methylenedioxyphenyl)piperazine
Variations in Linker Groups Between Aromatic and Piperazine Moieties
1-[(2,6-Dimethylphenyl)aminocarbonylmethyl]piperazine
- Structure : Features an amide (-NHCO-) linker instead of a methylene (-CH₂-) group.
- However, reduced lipophilicity may limit blood-brain barrier penetration .
1-(2,6-Dimethylphenylcarbamoyl)piperazine
Substitution Patterns on the Piperazine Ring
1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine
- Structure : Contains an additional 2-phenylethyl group on the piperazine nitrogen.
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine
Functional Group Additions
1-[(2,6-Dimethylphenoxy)ethyl]piperazine
- Structure : Includes an ethoxy spacer between the aromatic ring and piperazine.
- Properties: Demonstrated antioxidant activity in vitro, with increased superoxide dismutase (SOD) activity compared to non-substituted analogs .
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Selected Piperazine Derivatives
| Compound | Molecular Formula | MW (g/mol) | LogP* | Notable Activity |
|---|---|---|---|---|
| 1-[(2,6-Dimethylphenyl)methyl]piperazine | C₁₃H₁₈N₂ | 202.30 | 3.1 | Under investigation |
| 1-(2,6-Dimethoxyphenyl)piperazine | C₁₃H₂₀N₂O₂ | 236.32 | 2.5 | Serotonin receptor modulation |
| 1-[(2,6-Dimethylphenyl)aminocarbonylmethyl]piperazine | C₁₅H₂₁N₃O | 265.35 | 2.8 | Ranolazine impurity |
| 1-(2,6-Dimethylphenylcarbamoyl)piperazine | C₁₃H₁₇N₃O | 231.30 | 2.9 | Inactive in sedation studies |
| 1-[(2,6-Dimethylphenoxy)ethyl]piperazine | C₁₅H₂₂N₂O | 246.35 | 3.4 | Antioxidant (↑ SOD activity) |
*Estimated LogP values using ChemDraw.
Biological Activity
1-[(2,6-Dimethylphenyl)methyl]piperazine is a compound that belongs to the piperazine class of organic compounds, which have been extensively studied for their diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, emphasizing its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C12H16N2
- Molecular Weight : 188.27 g/mol
- IUPAC Name : this compound
The structure of this compound features a piperazine ring substituted with a 2,6-dimethylphenyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to exhibit:
- Serotonin Receptor Modulation : The compound acts on serotonin receptors, which are implicated in mood regulation and anxiety disorders.
- Dopamine Receptor Interaction : It may influence dopaminergic pathways, potentially affecting conditions such as schizophrenia and Parkinson's disease.
- Antidepressant Activity : Research indicates that piperazine derivatives can have significant antidepressant effects due to their ability to modulate neurotransmitter levels in the brain.
Biological Activities
This compound has been studied for various biological activities:
- Antidepressant Effects : Studies suggest that this compound can enhance mood and alleviate depressive symptoms by modulating serotonin levels.
- Anxiolytic Properties : Its ability to interact with GABA receptors may contribute to its anxiolytic effects.
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
Case Study: Antidepressant Activity
In a controlled study involving animal models, this compound demonstrated significant antidepressant-like effects. The study measured behavioral changes using the forced swim test and tail suspension test, indicating reduced despair behaviors compared to control groups. These findings support the hypothesis that this compound may serve as a candidate for further development in treating depression.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily metabolized in the liver with potential interactions affecting its efficacy.
- Excretion : Excreted through urine, necessitating consideration in patients with renal impairments.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[(2,6-dimethylphenyl)methyl]piperazine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves alkylation of piperazine with a 2,6-dimethylbenzyl halide derivative. Key optimization parameters include:
- Temperature : Maintain 60–80°C to balance reactivity and side-product formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency.
- Stoichiometry : Use a 1.2:1 molar ratio of 2,6-dimethylbenzyl halide to piperazine to minimize unreacted starting material .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol yields >90% purity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm regioselective alkylation and absence of positional isomers (e.g., 2,4-dimethyl vs. 2,6-dimethyl substitution) .
- UHPLC-ESI-MS : Determines molecular ion ([M+H]) and purity (>95%). Retention time (Rt) comparison with standards aids identification .
- FT-IR : Validates C-N bond formation (stretching at ~1,100 cm) and aromatic C-H bending (2,6-dimethyl substitution pattern) .
Q. What pharmacological screening approaches are used to evaluate its bioactivity?
- Methodological Answer :
- In vitro assays : Receptor binding studies (e.g., serotonin/dopamine receptors) assess potential CNS activity.
- In vivo models : Rodent behavioral tests (e.g., open-field or forced-swim tests) screen for anxiolytic or sedative effects. Note: Prior studies on structurally similar compounds showed no significant activity, necessitating rigorous positive/negative controls .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in pharmacological data between this compound and its analogs?
- Methodological Answer :
- Molecular docking : Compare binding affinities to targets (e.g., 5-HT receptors) using software like AutoDock Vina. Adjust force fields to account for steric effects from the 2,6-dimethyl group .
- QSAR Analysis : Correlate substituent effects (e.g., electron-donating methyl groups) with bioactivity trends. For example, analogs with fluorinated aryl groups showed enhanced anti-anginal activity, suggesting steric/electronic tuning .
Q. What strategies mitigate synthetic byproducts during piperazine alkylation?
- Methodological Answer :
- Byproduct Identification : Use LC-MS to detect di-alkylated piperazine or unreacted intermediates.
- Kinetic Control : Slow addition of alkylating agent at low temperatures reduces over-alkylation.
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve reaction homogeneity and selectivity .
Q. How does the 2,6-dimethylphenyl group influence crystallographic packing and solubility?
- Methodological Answer :
- Single-Crystal XRD : SHELX programs refine crystal structures to reveal steric hindrance from ortho-methyl groups, which disrupt π-π stacking and reduce melting points .
- Solubility Profiling : LogP calculations (e.g., using ChemAxon) predict lipophilicity. Experimental data in DMSO (>50 mg/mL) vs. water (<0.1 mg/mL) align with hydrophobic substituent effects .
Data Contradiction Analysis
Q. Why do some piperazine derivatives with 2,6-dimethylphenyl groups show bioactivity while others do not?
- Methodological Answer :
- Structural Comparison : Evaluate analogs like 1-[(2,6-difluorophenyl)methyl]piperazine (anti-anginal activity) vs. inactive 2,6-dimethyl derivatives. Fluorine’s electronegativity may enhance receptor binding vs. methyl’s steric bulk .
- Table : Key Differences in Bioactive vs. Inactive Analogs
| Feature | Bioactive Analog (e.g., Fluorinated) | Inactive (2,6-Dimethyl) |
|---|---|---|
| Substituent Electronic | Electron-withdrawing (F) | Electron-donating (CH) |
| LogP | ~3.2 | ~3.8 |
| Receptor Binding | Strong H-bonding | Steric hindrance |
Methodological Recommendations
- Synthetic Optimization : Prioritize fluorinated analogs for enhanced bioactivity.
- Data Validation : Cross-validate pharmacological results using orthogonal assays (e.g., electrophysiology for ion channel effects).
- Computational Tools : Leverage Gaussian for DFT studies on substituent electronic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
